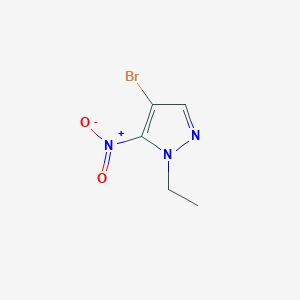

4-Bromo-1-ethyl-5-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethyl-5-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXHYDMWCAJQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 1 Ethyl 5 Nitro 1h Pyrazole and Its Structural Analogues

Classical and Modern Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the foundational step in the synthesis of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole. Various methods have been developed for the construction of this heterocyclic system, each with its own advantages and limitations.

Cyclocondensation Reactions of Hydrazines with 1,3-Diketones and Related Precursors

The condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone of pyrazole synthesis. This classical approach, known as the Knorr pyrazole synthesis, remains widely used due to its reliability and the ready availability of starting materials. The reaction involves the initial formation of a hydrazone, which then undergoes cyclization and dehydration to afford the pyrazole ring.

A general one-pot, three-component procedure for the preparation of 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. This method is noted for its tolerance of various functional groups and its ability to accommodate sterically hindered substrates, providing good yields of the desired pyrazoles. organic-chemistry.org

In a similar vein, 1,3-diketones can be synthesized in situ from ketones and acid chlorides and subsequently converted to pyrazoles by the addition of hydrazine (B178648). researchgate.netlookchem.com This rapid and general one-pot synthesis is chemoselective and allows for the creation of previously inaccessible pyrazoles and fused-ring systems containing a pyrazole moiety. researchgate.netlookchem.com For instance, the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) is a common first step in the formation of a pyrazole ring, which can then be further functionalized. evitachem.com

The use of ionic liquids as both solvent and catalyst has been explored to improve the efficiency and environmental footprint of pyrazole synthesis. For example, the synthesis of 1,3-disubstituted pyrazoles can be achieved with complete regioselectivity and in excellent yields by using a dicationic ionic liquid. jocpr.com

| Precursors | Reagents | Conditions | Product Type | Reference(s) |

| 1,3-Diketones | Hydrazine Hydrate | Acid or Base Catalysis | Substituted Pyrazoles | evitachem.comnih.gov |

| Ketones, Acid Chlorides | Hydrazine | One-pot | Substituted Pyrazoles | researchgate.netlookchem.com |

| Aldehydes, Tosylhydrazine | Terminal Alkynes | - | 3,5-Disubstituted 1H-Pyrazoles | organic-chemistry.org |

| Cinnamaldehyde | TsNHNH2, NaOH, Iodoethane | Ionic Liquid | 1,3-Disubstituted Pyrazoles | jocpr.com |

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is another powerful method for constructing the pyrazole ring. jocpr.com This approach offers a high degree of control over the substitution pattern of the resulting pyrazole. The reaction of terminal alkynes with n-BuLi, followed by aldehydes and then molecular iodine, and subsequent treatment with hydrazines can yield 3,5-disubstituted pyrazoles with high regioselectivity. organic-chemistry.org

A one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins has also been reported, proceeding through a key nitropyrazolidine intermediate. organic-chemistry.org

| Dipole | Dipolarophile | Conditions | Product Type | Reference(s) |

| Diazo Compounds | Alkynes | - | Substituted Pyrazoles | jocpr.com |

| N-Monosubstituted Hydrazones | Nitroolefins | - | Substituted Pyrazoles | organic-chemistry.org |

Multi-Component Reaction Approaches to Pyrazole Assembly

Multi-component reactions (MCRs) have gained prominence in the synthesis of pyrazole derivatives due to their efficiency, atom economy, and operational simplicity. jocpr.com These reactions allow for the construction of complex molecules in a single step from three or more starting materials.

A notable example is the one-pot, four-component condensation of aryl aldehydes, propanedinitrile, hydrazine hydrate, and ethyl acetoacetate to produce highly substituted pyranopyrazole derivatives. researchgate.net The use of a Brønsted acid ionic liquid as a catalyst in this MCR under solvent-free conditions highlights the green chemistry aspect of this approach. researchgate.net

Another MCR involves the cyclocondensation of aldehydes, 1,3-dicarbonyl compounds, and phenylhydrazines, catalyzed by ytterbium perfluorooctanoate, to give polysubstituted pyrazoles in moderate to good yields. jocpr.com

| Components | Catalyst/Conditions | Product Type | Reference(s) |

| Aryl Aldehydes, Propanedinitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Brønsted Acid Ionic Liquid, Solvent-free | 6-Amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles | researchgate.net |

| Aldehydes, 1,3-Dicarbonyl Compounds, Phenylhydrazines | Ytterbium Perfluorooctanoate | Polysubstituted Pyrazoles | jocpr.com |

Regioselective Introduction of Bromine and Nitro Substituents

Once the 1-ethyl-1H-pyrazole core is synthesized, the next critical steps are the regioselective introduction of the bromine atom at the C4 position and the nitro group at the C5 position. The order of these functionalization steps is crucial for the successful synthesis of the target molecule.

Selective Bromination Protocols at C4 Position

The bromination of pyrazoles typically occurs at the C4 position, which is the most electron-rich and sterically accessible position. researchgate.net The use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions is a common strategy. evitachem.com

For example, the synthesis of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate involves the bromination of the corresponding pyrazole precursor using bromine or NBS. evitachem.com Similarly, the synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole would likely involve the bromination of 1-ethyl-3-methyl-1H-pyrazole.

The Vilsmeier-Haack reaction provides an alternative route to functionalize the C4 position. researchgate.netnih.gov This reaction introduces a formyl group at the C4 position of electron-rich pyrazoles. researchgate.netnih.gov The resulting 4-formylpyrazole can then be a precursor for the introduction of a bromine atom, for instance, through a haloform reaction or other transformations. A new series of tri-substituted pyrazole derivatives were designed and synthesized, starting with the formylation of semicarbazone via the Vilsmeier–Haack reaction to give 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, which served as a precursor for other compounds. researchgate.net

| Substrate | Reagent | Conditions | Product | Reference(s) |

| 1-Ethyl-1H-pyrazole (hypothetical) | Br2 or NBS | Controlled temperature | 4-Bromo-1-ethyl-1H-pyrazole | evitachem.com |

| 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde | - | - | Precursor for further synthesis | researchgate.net |

| 1H-Pyrazoles | Vilsmeier-Haack reagent (DMF/POCl3) | - | 1H-Pyrazole-4-carbaldehydes | rasayanjournal.co.in |

Nitration Reactions for C5 Functionalization

The nitration of the pyrazole ring can be achieved using various nitrating agents. The position of nitration is influenced by the substituents already present on the pyrazole ring. For the synthesis of this compound, nitration of 4-Bromo-1-ethyl-1H-pyrazole is the required step.

The nitration of pyrazole derivatives can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. For instance, the synthesis of 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride involves the nitration of the pyrazole ring at the 4-position using a nitric acid/sulfuric acid mixture. However, to obtain the desired 5-nitro isomer, the directing effects of the substituents must favor nitration at the C5 position. The ethyl group at N1 and the bromo group at C4 would influence the regioselectivity of the nitration. It has been reported that the nitro group at C4 in 1-ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride exerts strong electron-withdrawing effects.

Alternatively, the synthesis could proceed by first nitrating 1-ethyl-1H-pyrazole to obtain 1-ethyl-5-nitro-1H-pyrazole, followed by bromination at the C4 position. The synthesis of 1-ethyl-5-nitro-1H-pyrazole has been described, and this compound is commercially available. cymitquimica.com The subsequent bromination of this intermediate would then lead to the final product.

| Substrate | Reagent | Conditions | Product | Reference(s) |

| 4-Bromo-1-ethyl-1H-pyrazole (hypothetical) | HNO3/H2SO4 | - | This compound | |

| 1-Ethyl-1H-pyrazole | Nitrating agent | - | 1-Ethyl-5-nitro-1H-pyrazole | cymitquimica.com |

| 1-ethyl-4-chloro-3-methylpyrazole | Nitric acid/sulfuric acid | 0-5°C | 1-ethyl-4-nitro-3-methyl-pyrazole derivative |

N-Alkylation Chemistry at the Pyrazole Nitrogen (N1-Ethyl Group Incorporation)

The introduction of an ethyl group at the N1 position of the pyrazole ring is a crucial step in the synthesis of this compound. The regioselectivity of N-alkylation in pyrazoles can be influenced by steric and electronic factors, as well as the reaction conditions.

A general and highly regioselective method for the N1-alkylation of 1H-pyrazoles has been developed, which is applicable to the synthesis of di-, tri-, and tetrasubstituted pyrazoles. acs.org This catalyst-free Michael reaction provides high yields and excellent regioselectivity (N1/N2 > 99.9:1), even with pyrazoles bearing versatile functional groups like bromo, ester, nitro, and nitrile. acs.org This methodology offers a direct route for late-stage functionalization, which is highly valuable in drug discovery. acs.org

Traditional N-alkylation methods often involve the deprotonation of the pyrazole nitrogen with a strong base, followed by reaction with an alkyl halide. semanticscholar.org However, alternative methods using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis have been developed. semanticscholar.org This approach provides good yields for benzylic, phenethyl, and benzhydryl trichloroacetimidates. semanticscholar.org For unsymmetrical pyrazoles, a mixture of regioisomers is typically obtained, with the major product determined by sterics. semanticscholar.org The poor reactivity of nitro-substituted benzhydryl imidates suggests the involvement of a carbocation intermediate in this mechanism. semanticscholar.org

The synthesis of N-alkylated pyrazoles can also be achieved through multicomponent reactions. For instance, a one-pot, four-component condensation of aryl aldehydes, propanedinitrile, hydrazine hydrate, and ethyl acetoacetate under solvent-free conditions using the Brønsted acid ionic liquid triethylammonium (B8662869) hydrogen sulphate has been reported for the synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net

Table 1: Reagents for N-Alkylation of Pyrazoles

| Reagent Class | Specific Example | Reference |

| Alkyl Halide | Ethyl Iodide | semanticscholar.org |

| Trichloroacetimidate | Benzyl trichloroacetimidate | semanticscholar.org |

| Michael Acceptor | Acrylonitrile | acs.org |

Catalytic Approaches in Pyrazole Synthesis

Catalytic methods have revolutionized the synthesis of complex molecules, and pyrazole synthesis is no exception. Palladium-catalyzed cross-coupling reactions and transition metal-free pathways offer efficient and versatile routes to functionalized pyrazoles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of diverse substituents onto the pyrazole core. nih.govlibretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, provide straightforward methods for constructing Csp²-Csp², Csp²-Csp, and Csp²-N bonds. libretexts.org

The Suzuki coupling , which couples an organoboron compound with an organohalide, is a widely used method for C-C bond formation. A general protocol for the palladium-mediated Suzuki coupling of pyrazole triflates with arylboronic acids has been developed, where the addition of a dppf ligand was found to increase product yields. capes.gov.brnih.gov This allows for a broad range of substrates to be used. capes.gov.brnih.gov

The Buchwald-Hartwig amination is a key method for C-N bond formation, involving the coupling of an aryl halide with an amine. libretexts.org This reaction has become a popular method for constructing aryl amines, which are common in pharmaceuticals. libretexts.org The use of specialized phosphine (B1218219) ligands is often critical for the success of these reactions. libretexts.org Efficient procedures for the palladium-catalyzed C-N cross-coupling of N-substituted 4-bromo-7-azaindoles with amides, amines, and amino acid esters have been developed using a combination of a palladium catalyst, a Xantphos ligand, and a base like cesium carbonate. beilstein-journals.org

Other palladium-catalyzed reactions applicable to pyrazole synthesis include the Stille reaction (coupling of an organohalide with an organotin compound), the Sonogashira reaction (coupling of a terminal alkyne with an aryl or vinyl halide), and the Heck reaction . libretexts.org A sequential four-component synthesis combining Sonogashira alkynylation and Suzuki arylation, intercepted by pyrazole formation, has been used to create biarylsubstituted pyrazoles with high fluorescence quantum yields. rsc.org

Table 2: Palladium-Catalyzed Reactions for Pyrazole Functionalization

| Reaction Name | Bond Formed | Key Reactants | Catalyst System Example | Reference |

| Suzuki Coupling | C-C | Pyrazole triflate, Arylboronic acid | Pd(OAc)₂, dppf | capes.gov.brnih.gov |

| Buchwald-Hartwig Amination | C-N | Aryl halide, Amine | Pd(OAc)₂, Xantphos, Cs₂CO₃ | beilstein-journals.org |

| Stille Reaction | C-C | Organohalide, Organotin | Pd(0) catalyst | libretexts.org |

| Sonogashira Reaction | C-C | Terminal alkyne, Aryl halide | Pd catalyst, Cu co-catalyst | rsc.org |

While transition metal catalysis is powerful, the development of metal-free synthetic methods is a growing area of interest due to concerns about cost and metal contamination in final products. Several transition-metal-free methods for pyrazole synthesis have been reported.

One approach involves the [3+2] cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate or azides, which rapidly constructs the pyrazole core via a Michael addition followed by SO₂ elimination. organic-chemistry.org Another metal-free, two-component, one-pot approach to 3,5-disubstituted 1H-pyrazoles from propargylic alcohols proceeds through an acid-catalyzed propargylation of N,N-diprotected hydrazines followed by a base-mediated 5-endo-dig cyclization. organic-chemistry.org

Furthermore, simple and efficient transition-metal-free methods for the preparation of 5-substituted 4-iodopyrazoles have been developed. organic-chemistry.org

Green Chemistry Aspects and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. nih.govijsdr.org Key green approaches include the use of environmentally benign solvents like water, solvent-free reaction conditions, and the use of recyclable catalysts. nih.govthieme-connect.comacs.org

Water-based syntheses of pyrazoles have gained significant attention. thieme-connect.com For example, a green synthetic approach has been developed to produce pyrazole compounds by reacting ethyl acetoacetate and hydrazines in aqueous media with catalytic imidazole. acs.org This method is simple, requires a short reaction time, and allows for easy product separation. acs.org

Multicomponent reactions (MCRs) are another cornerstone of green chemistry as they often exhibit high atom economy and operational simplicity. nih.gov The synthesis of dihydropyrano[2,3-c]pyrazoles through a multicomponent condensation reaction is an example of a green procedure with benefits like mild conditions, short reaction times, and high yields. ijsdr.org

The use of alternative energy sources, such as microwave irradiation, can also contribute to greener synthetic protocols. scispace.com Microwave-assisted synthesis, often coupled with solvent-free conditions, can significantly reduce reaction times and increase yields in pyrazole synthesis. scispace.com

Table 3: Green Chemistry Approaches in Pyrazole Synthesis

| Green Approach | Example | Benefit | Reference |

| Use of Green Solvents | Water-based synthesis | Reduced environmental impact | thieme-connect.comacs.org |

| Multicomponent Reactions | One-pot synthesis of dihydropyrano[2,3-c]pyrazoles | High atom economy, operational simplicity | nih.govijsdr.org |

| Alternative Energy Sources | Microwave-assisted synthesis | Reduced reaction times, increased yields | scispace.com |

| Recyclable Catalysts | Heterogeneous catalysts | Ease of separation and reuse | nih.gov |

Reaction Pathways and Mechanistic Insights into 4 Bromo 1 Ethyl 5 Nitro 1h Pyrazole Transformations

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the C4 position of the pyrazole (B372694) ring is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The presence of the adjacent electron-withdrawing nitro group at C5 significantly activates the C4 position towards attack by nucleophiles. This activation occurs through the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, via resonance delocalization involving the nitro group.

In analogous systems, such as 4-bromo-5-nitro-1H-pyrazole and other halo-nitropyridines, the halogen is readily displaced by a variety of nucleophiles. clockss.orgachemblock.com For 4-Bromo-1-ethyl-5-nitro-1H-pyrazole, reactions with nucleophiles such as amines, alkoxides, or thiolates would likely lead to the corresponding 4-substituted-1-ethyl-5-nitro-1H-pyrazoles. The reaction conditions would typically involve a polar aprotic solvent to facilitate the formation of the charged intermediate.

Table 1: Predicted Nucleophilic Substitution Reactions

| Nucleophile (Nu) | Reagent Example | Predicted Product |

|---|---|---|

| Amine | R-NH₂ | 4-Amino-1-ethyl-5-nitro-1H-pyrazole |

| Alkoxide | R-O⁻ | 4-Alkoxy-1-ethyl-5-nitro-1H-pyrazole |

| Thiolate | R-S⁻ | 4-Thioether-1-ethyl-5-nitro-1H-pyrazole |

Redox Chemistry of the Nitro Group: Reduction and Oxidation Pathways

The nitro group at the C5 position is a primary site for redox chemistry. It can be readily reduced to an amino group under various conditions. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid systems (e.g., Sn/HCl or Fe/HCl). The resulting 5-amino-4-bromo-1-ethyl-1H-pyrazole is a versatile intermediate for further functionalization. Electrochemical methods, sometimes mediated by low-valent titanium species, have also been employed for the reduction of nitropyrazoles to their corresponding amines. acs.org

Conversely, the pyrazole ring itself is generally resistant to oxidation. However, the N-ethyl substituent could potentially undergo oxidation under harsh conditions, though this is less common compared to the reduction of the nitro group.

Table 2: Predicted Reduction of the Nitro Group

| Reagent/Condition | Product |

|---|---|

| H₂, Pd/C | 4-Bromo-1-ethyl-1H-pyrazol-5-amine |

| Sn, HCl | 4-Bromo-1-ethyl-1H-pyrazol-5-amine |

| Fe, HCl | 4-Bromo-1-ethyl-1H-pyrazol-5-amine |

Electrophilic Aromatic Substitution Reactivity of the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. researchgate.net In unsubstituted pyrazole, the preferred site of electrophilic attack is the C4 position. However, in this compound, this position is already occupied by a bromine atom. Furthermore, the pyrazole ring is strongly deactivated towards electrophilic attack by the potent electron-withdrawing effect of the C5-nitro group. The N1-ethyl group is a weak activating group, but its influence is insufficient to overcome the deactivating effect of the nitro group. Therefore, further electrophilic substitution on the pyrazole ring is highly unfavorable under standard conditions.

Intramolecular Rearrangements and Cyclization Mechanisms

While there is no specific information on intramolecular rearrangements for this compound, related heterocyclic systems are known to undergo such transformations. For instance, nitro-group migration has been observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines. clockss.org This type of rearrangement can occur under nucleophilic substitution conditions, particularly in polar aprotic solvents. It is conceivable that under certain reaction conditions, a similar migration of the nitro group from C5 to C3 could occur, although this remains speculative without direct experimental evidence. Additionally, studies on other substituted pyrazoles have shown that lithiation can sometimes lead to isomerization of substituents on the ring. rsc.org

Advanced Mechanistic Investigations (e.g., ANRORC Pathways)

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a well-established pathway for nucleophilic substitution in electron-deficient heterocyclic systems, such as pyrimidines. wikipedia.org This mechanism becomes relevant when a very strong nucleophile, like sodium amide, is used, and it involves the initial addition of the nucleophile to a carbon atom of the ring, followed by the opening of the heterocyclic ring to form an open-chain intermediate. Subsequent ring closure and elimination of a leaving group lead to the final substituted product. wikipedia.org

For this compound, an ANRORC-type pathway could potentially compete with the standard SNAr mechanism at the C4 position. In a hypothetical ANRORC mechanism, a strong nucleophile could attack either the C3 or C5 position of the pyrazole ring, initiating a sequence of ring-opening and ring-closure steps. This could lead to rearranged products or the incorporation of the nucleophile at a position other than C4. The viability of an ANRORC pathway for this specific compound would depend heavily on the reaction conditions and the nature of the nucleophile employed.

Comprehensive Spectroscopic Characterization and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of various NMR techniques, including ¹H NMR, ¹³C NMR, and advanced 2D NMR experiments, a detailed connectivity and electronic environment of the atoms within 4-Bromo-1-ethyl-5-nitro-1H-pyrazole can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton NMR spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group protons and the pyrazole (B372694) ring proton. The ethyl group would exhibit a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern arising from spin-spin coupling. The chemical shift of the lone proton on the pyrazole ring is influenced by the electron-withdrawing effects of the bromo and nitro substituents.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (pyrazole) | Data not available | Singlet | - |

| CH₂ (ethyl) | Data not available | Quartet | Data not available |

| CH₃ (ethyl) | Data not available | Triplet | Data not available |

| Note: Specific chemical shift and coupling constant values are not available in the provided search results. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR spectroscopy probes the carbon framework of a molecule. The ¹³C NMR spectrum of this compound will display signals for each unique carbon atom. The chemical shifts of the pyrazole ring carbons are particularly informative, reflecting the influence of the substituents. The carbon atom bearing the bromo group (C4) and the carbon atom bearing the nitro group (C5) are expected to be significantly deshielded. The carbons of the N-ethyl group will also show characteristic resonances.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 (pyrazole) | Data not available |

| C4 (pyrazole) | Data not available |

| C5 (pyrazole) | Data not available |

| CH₂ (ethyl) | Data not available |

| CH₃ (ethyl) | Data not available |

| Note: Specific chemical shift values are not available in the provided search results. |

Advanced Multinuclear and 2D NMR Techniques

To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. The HMBC spectrum would reveal long-range correlations between protons and carbons, which is crucial for establishing the connectivity across the pyrazole ring and the N-ethyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the nitro group, the C-Br bond, and the pyrazole ring vibrations. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The C-Br stretching vibration is expected at lower wavenumbers.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | Data not available |

| NO₂ | Symmetric Stretch | Data not available |

| C-Br | Stretch | Data not available |

| Pyrazole Ring | Ring Vibrations | Data not available |

| Note: Specific vibrational frequencies are not available in the provided search results. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₅H₆BrN₃O₂), HRMS would provide a highly accurate mass measurement of the molecular ion. The isotopic pattern observed for the molecular ion peak would be characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Table 4: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ (C₅H₆⁷⁹BrN₃O₂) | 234.9698 |

| [M+H]⁺ (C₅H₇⁷⁹BrN₃O₂) | 235.9776 |

| Note: These are calculated values. Experimental data is not available in the provided search results. |

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This technique would confirm the planarity of the pyrazole ring and reveal the orientation of the ethyl and nitro substituents relative to the ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding or halogen bonding, that govern the solid-state architecture. The crystallographic data for related 4-halogenated-1H-pyrazoles show a tendency to form various hydrogen-bonded motifs, including trimers and catemers. mdpi.com For instance, the crystal structures of 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are isostructural and form trimeric hydrogen-bonding motifs. mdpi.com

Table 5: Crystallographic Data Summary for a Related Compound, 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | univie.ac.at |

| Space Group | P2₁/c | univie.ac.at |

| a (Å) | 7.177(2) | univie.ac.at |

| b (Å) | 10.999(3) | univie.ac.at |

| c (Å) | 10.414(3) | univie.ac.at |

| β (°) | 100.145(11) | univie.ac.at |

| V (ų) | 809.3(4) | univie.ac.at |

| Z | 4 | univie.ac.at |

| Note: This data is for a structurally similar compound and is provided for illustrative purposes as specific crystallographic data for this compound is not available. |

Hyphenated Spectroscopic Techniques (e.g., LC-MS, UPLC)

LC-MS and UPLC are routinely employed in the characterization of newly synthesized compounds and for impurity profiling. In a hypothetical analysis, one would expect these techniques to provide valuable information regarding the retention time of the compound under specific chromatographic conditions and its mass-to-charge ratio (m/z), which would confirm its molecular weight and elemental composition.

Although direct experimental data for this compound is unavailable, the general principles of these techniques can be discussed in the context of similar pyrazole derivatives. For instance, in the analysis of other substituted nitropyrazoles, LC-MS has been utilized to confirm molecular weights and to study fragmentation patterns, which aids in structural elucidation. The chromatographic component (LC or UPLC) would separate the target compound from any starting materials, byproducts, or degradation products, with the retention time being a characteristic property under a defined set of parameters (e.g., column type, mobile phase composition, and flow rate).

Following separation, mass spectrometry would provide the mass of the eluted compound. For this compound (molecular formula C₅H₅BrN₄O₂), the expected monoisotopic mass would be a key identifier. High-resolution mass spectrometry could further confirm the elemental composition. Fragmentation patterns induced in the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments) would be expected to show losses of the nitro group (-NO₂), the ethyl group (-C₂H₅), and bromine, which is characteristic of the fragmentation of bromo-nitro aromatic compounds.

Given the lack of specific experimental data, a representative data table for the LC-MS or UPLC analysis of this compound cannot be constructed. Researchers undertaking future studies on this compound would need to develop and validate appropriate LC-MS or UPLC methods to determine its analytical characteristics.

Computational Chemistry and Theoretical Studies of 4 Bromo 1 Ethyl 5 Nitro 1h Pyrazole

The computational investigation of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole primarily relies on a variety of quantum chemical calculation methodologies to elucidate its structural and electronic characteristics. These methods provide a microscopic view of the molecule, which is essential for understanding its chemical behavior.

Density Functional Theory (DFT) Optimizations and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone in the computational study of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry of this compound, which corresponds to the lowest energy conformation of the molecule. The B3LYP functional is a commonly employed hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often paired with a basis set such as 6-311++G(d,p) to provide reliable results for geometry and energy calculations. researchgate.net

These calculations are foundational for further analysis, as the optimized structure is the starting point for investigating other molecular properties. The total energy obtained from these calculations is also a key piece of data for assessing the molecule's stability.

Ab Initio and Semi-Empirical Methods

While DFT is widely used, ab initio and semi-empirical methods also play a role in the theoretical study of such compounds. Ab initio methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods, are based on first principles without the use of empirical parameters, offering high accuracy at a greater computational expense. acs.org

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods. These are often used for preliminary studies of large molecules or for screening purposes.

Electronic Structure Analysis

The electronic structure of this compound is a key determinant of its reactivity and potential applications. Computational analyses provide a detailed picture of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's chemical stability and reactivity. bldpharm.com A smaller energy gap suggests that the molecule is more reactive. bldpharm.com For pyrazole derivatives, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.47 |

| LUMO | -0.68 |

| Energy Gap (ΔE) | 6.79 |

Note: The data in this table is representative of a substituted pyrazole and is for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different values of electrostatic potential. Regions of negative potential (typically colored in shades of red and yellow) are susceptible to electrophilic attack, as they are rich in electrons. Conversely, regions of positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the nitro group is expected to be a region of strong negative potential, while the hydrogen atoms of the ethyl group would exhibit positive potential. bldpharm.comresearchgate.net

Bonding Analysis: Natural Bonding Orbital (NBO) and Charge Distribution

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions between orbitals.

NBO analysis for this compound would reveal the nature of the bonds between the atoms and the delocalization of electron density. The analysis of the second-order perturbation energies gives insight into the donor-acceptor interactions within the molecule. The charge distribution calculated through NBO provides a more detailed picture than simple atomic charges, showing how the electron density is shared among the atoms. For substituted pyrazoles, NBO analysis can elucidate the electronic effects of the substituents on the pyrazole ring.

| Atom | Charge (e) |

|---|---|

| N1 (pyrazole) | -0.25 |

| N2 (pyrazole) | -0.10 |

| C3 (pyrazole) | +0.15 |

| C4 (pyrazole) | -0.05 |

| C5 (pyrazole) | +0.30 |

| N (nitro group) | +0.50 |

| O (nitro group) | -0.40 |

| Br | -0.08 |

Note: The data in this table is representative of a substituted pyrazole and is for illustrative purposes.

Tautomerism and Conformational Dynamics of Pyrazole Systems

Influence of Substituents on Conformational Preferences

The conformational dynamics of this compound are primarily influenced by the rotation of the ethyl group at the N1 position and the nitro group at the C5 position. The bromo substituent at C4 is atomic and does not have rotational freedom. Computational modeling can predict the preferred spatial arrangement of these substituents and the energy barriers associated with their rotation.

Theoretical studies on substituted pyrazoles have shown that the conformational preferences are a balance between steric hindrance and electronic interactions. nih.gov For this compound, it is expected that the ethyl group will preferentially orient to minimize steric clash with the adjacent nitro group. The nitro group, being a strong electron-withdrawing group, will likely have a preferred orientation that maximizes its electronic interaction with the pyrazole ring, although this can be influenced by the steric bulk of the neighboring ethyl group. The planarity of the nitro group with the pyrazole ring can be crucial for its electronic effects. mdpi.com

Table 1: Representative Calculated Rotational Barriers for Substituents on a Pyrazole Ring

| Substituent | Position | Computational Method | Calculated Rotational Barrier (kcal/mol) |

| Ethyl | N1 | DFT (B3LYP/6-31G) | 2.5 - 4.0 |

| Nitro | C5 | DFT (B3LYP/6-31G) | 5.0 - 8.0 |

Note: The data in this table are representative examples based on computational studies of similarly substituted pyrazoles and are intended to illustrate the expected magnitude of rotational barriers. Actual values for this compound would require specific calculations.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry plays a vital role in the prediction and characterization of the NLO properties of new molecules. Pyrazole derivatives, particularly those with donor and acceptor substituents, have been investigated as potential NLO materials. researchgate.net

The NLO response of a molecule is related to its hyperpolarizability (β). The presence of both electron-donating and electron-withdrawing groups can lead to a large hyperpolarizability. In this compound, the nitro group at the C5 position is a strong electron-withdrawing group. The ethyl group at N1 is a weak electron-donating group, and the bromo group at C4 has both inductive electron-withdrawing and resonance electron-donating capabilities.

Theoretical calculations, such as those using DFT methods, can be used to compute the hyperpolarizability of this compound. researchgate.net The magnitude of the predicted hyperpolarizability would indicate its potential as an NLO material. For comparison, the hyperpolarizability of urea, a standard NLO material, is often used as a benchmark. Studies on other pyrazoles with nitro substituents have shown promising NLO properties. researchgate.net

Table 2: Predicted Nonlinear Optical Properties of a Representative Nitro-Substituted Pyrazole

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | µ | 5.8 D |

| Average Polarizability | α | 95.3 |

| First Hyperpolarizability | β | 1250 x 10⁻³⁰ esu |

Note: The data in this table are for a representative nitro-substituted pyrazole and are intended for illustrative purposes. The actual NLO properties of this compound would need to be calculated specifically for that molecule.

Theoretical Structure-Reactivity Relationships

The electronic properties of the substituents on the pyrazole ring significantly influence its reactivity. Computational methods can provide insights into the structure-reactivity relationships by calculating various molecular descriptors.

The bromo, ethyl, and nitro groups in this compound modulate the electron density distribution in the pyrazole ring. The nitro group at C5 is a strong deactivating group, making the ring less susceptible to electrophilic attack. The ethyl group at N1 is a weak activating group. The bromo group at C4 is generally deactivating towards electrophilic substitution due to its inductive effect, but it can direct incoming electrophiles to specific positions.

DFT calculations can be used to determine the distribution of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity. nih.gov The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The electrostatic potential map can also reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively. For nitropyrazoles, the presence of the nitro group significantly lowers the energy of the LUMO, increasing the molecule's electrophilicity. nih.gov

Table 3: Calculated Electronic Properties for a Generic Substituted Pyrazole

| Property | Description | Predicted Value |

| HOMO Energy | Highest Occupied Molecular Orbital | -7.2 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital | -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.7 eV |

| Dipole Moment | Measure of molecular polarity | 4.9 D |

Note: These values are representative for a substituted pyrazole and are intended to illustrate the type of data obtained from computational studies. Specific calculations are required for this compound.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate experimental data or to aid in the structural elucidation of new compounds. Theoretical calculations can provide valuable information about the expected NMR, IR, and UV-Vis spectra of this compound.

DFT methods can be used to calculate the nuclear magnetic shielding tensors, which can be converted to NMR chemical shifts. rsc.orgnih.gov These predicted shifts for ¹H, ¹³C, and ¹⁵N can be compared with experimental spectra to confirm the molecular structure. The calculated chemical shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the bromo, ethyl, and nitro substituents.

Similarly, the vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This can help in assigning the absorption bands observed in an experimental spectrum to specific vibrational modes of the molecule, such as the stretching and bending of the C-N, N-O, and C-H bonds.

Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. nih.gov This provides information about the wavelengths of maximum absorption and the nature of the electronic excitations, which are influenced by the substituents on the pyrazole ring.

Table 4: Predicted Spectroscopic Data for a Hypothetical Substituted Pyrazole

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | H-3: 7.8, Ethyl-CH₂: 4.2, Ethyl-CH₃: 1.5 |

| ¹³C NMR | Chemical Shift (ppm) | C-3: 140, C-4: 110, C-5: 150 |

| IR | Vibrational Frequency (cm⁻¹) | NO₂ stretch: 1550, C-Br stretch: 650 |

| UV-Vis | λmax (nm) | 280 |

Note: The data presented are hypothetical and for illustrative purposes. Accurate spectroscopic data for this compound would require specific computational modeling.

Derivatives of 4 Bromo 1 Ethyl 5 Nitro 1h Pyrazole: Synthesis and Chemical Applications

Synthesis of Novel Functionalized Pyrazole (B372694) Derivatives

The synthesis of novel functionalized pyrazole derivatives often utilizes the reactivity of existing pyrazole cores, such as 4-bromo-1-ethyl-5-nitro-1H-pyrazole. The strategic placement of bromo and nitro groups on the pyrazole ring provides avenues for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. These derivatives are of significant interest due to their wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. pharmajournal.netnih.govorientjchem.org

One common approach to functionalizing pyrazole rings is through substitution reactions. For instance, the bromine atom in bromo-substituted pyrazoles can be replaced by various nucleophiles. While specific examples detailing the direct use of this compound in large-scale named reactions are not prevalent in the provided search results, the general reactivity of bromopyrazoles suggests its potential in cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. These reactions would allow for the introduction of aryl, vinyl, and amino moieties, respectively, at the 4-position of the pyrazole ring.

Another key functional group is the nitro group, which can be reduced to an amino group. This amino-functionalized pyrazole can then serve as a building block for further derivatization. For example, the newly formed amino group can react with various electrophiles to form amides, sulfonamides, and ureas, significantly expanding the library of accessible pyrazole derivatives.

The synthesis of pyrazole derivatives can also be achieved through cycloaddition reactions. nih.govorientjchem.org For instance, 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes are a well-established method for constructing the pyrazole ring itself. nih.govorientjchem.org While this doesn't directly start with this compound, it highlights a fundamental synthetic strategy for accessing the core pyrazole structure, which can then be further modified to include the bromo and nitro functionalities.

Furthermore, the synthesis of functionalized pyrazoles can be achieved by reacting 1,3-dicarbonyl compounds with hydrazines. nih.gov This method allows for the formation of polysubstituted pyrazoles, and the specific substituents can be tailored by choosing the appropriate starting materials. nih.gov For example, using a hydrazine (B178648) with an ethyl group and a dicarbonyl compound that can be later brominated and nitrated would be a plausible, albeit multi-step, route to this compound and its derivatives.

A variety of substituted pyrazole derivatives have been synthesized and characterized. Some examples include:

4-Bromo-5-nitro-1H-pyrazole achemblock.com

4-Bromo-1-methyl-3-nitro-1H-pyrazole bldpharm.com

4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid univie.ac.atscbt.com

4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid bldpharm.com

4-Bromo-1-ethyl-1H-pyrazole-5-carboxamide bldpharm.com

1H-Pyrazole, 4-bromo-1-ethyl-5-iodo- chembk.com

These examples showcase the chemical diversity that can be achieved starting from a simple pyrazole scaffold. The different substituents on the pyrazole ring can dramatically influence the molecule's physical, chemical, and biological properties.

Role of the Compound as a Key Synthetic Intermediate for Diversified Heterocycles

The strategic positioning of the bromo and nitro groups on the 1-ethyl-1H-pyrazole core makes this compound a valuable intermediate in the synthesis of a wide array of diversified heterocyclic compounds. The bromo group serves as a versatile handle for various cross-coupling reactions, while the nitro group can be readily transformed into other functional groups, paving the way for further molecular complexity.

The bromine atom at the 4-position can be readily displaced or utilized in coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, it can participate in palladium-catalyzed reactions such as the Suzuki coupling to introduce aryl or heteroaryl groups, the Heck reaction to append vinyl moieties, and the Sonogashira reaction to install alkyne functionalities. Furthermore, copper-catalyzed reactions can be employed for the introduction of various nucleophiles. This versatility allows for the construction of a broad range of pyrazole-containing biaryls, styrenes, and acetylenes, which are important scaffolds in medicinal chemistry and materials science.

The nitro group at the 5-position is a powerful electron-withdrawing group that can influence the reactivity of the pyrazole ring. More importantly, it can be reduced to an amino group, which is a key functional group for further derivatization. This resulting 5-amino-4-bromo-1-ethyl-1H-pyrazole is a bifunctional intermediate. The amino group can undergo a plethora of reactions, including acylation to form amides, reaction with sulfonyl chlorides to yield sulfonamides, and condensation with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines.

The presence of both the bromo and the transformed amino group on the same pyrazole ring opens up possibilities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, by carefully choosing a reagent that reacts with both the amino group and can displace the bromine, it is possible to construct bicyclic systems containing the pyrazole ring.

Moreover, the pyrazole nucleus itself is a common structural motif in many biologically active compounds and functional materials. pharmajournal.netnih.gov Therefore, using this compound as a starting material allows for the incorporation of this important heterocycle into larger, more complex molecular architectures. The ability to selectively functionalize the 4- and 5-positions provides a high degree of control over the final structure, enabling the synthesis of a diverse library of compounds for various applications.

Applications in Advanced Material Science

The unique electronic and structural features of pyrazole derivatives, including those derived from this compound, have led to their exploration in the field of advanced material science. Their inherent properties, such as thermal stability, and the ability to tune their electronic and optical characteristics through chemical modification, make them promising candidates for a variety of applications.

Development of Materials with Tailored Electronic and Optical Properties

Pyrazole-based materials have garnered significant attention for their potential in developing materials with customized electronic and optical properties. ias.ac.inresearchgate.net The conjugated π-electron system of the pyrazole ring is fundamental to these properties, which can be finely tuned by introducing various substituent groups. ias.ac.in For instance, the incorporation of electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals, thereby influencing the material's absorption and emission spectra. researchgate.net

The synthesis of pyrazoline derivatives has been shown to yield compounds with efficient broadband photoluminescence, covering a significant portion of the visible spectrum. researchgate.net This tunability makes them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.gov The introduction of polar end-groups in pyrazoline derivatives can lead to large dipole moments, which positively impacts their nonlinear optical (NLO) properties. researchgate.net Computational studies using techniques like Density Functional Theory (DFT) have been instrumental in predicting and understanding the NLO properties of these molecules. researchgate.net

Furthermore, pyrazole derivatives have been investigated for their solvatofluorochromism, where their fluorescence properties change with the polarity of the solvent. This characteristic is valuable for creating sensors that can detect changes in the local environment. The high synthetic versatility of pyrazoles allows for the rational design of molecules with specific electronic and optical responses, paving the way for their use in advanced applications like electrophotography and transistors. ias.ac.innih.gov

Incorporation into Polymers for Enhanced Thermal Stability and Electrical Conductivity

The incorporation of pyrazole units into polymer backbones has been explored as a strategy to enhance the thermal stability and electrical conductivity of the resulting materials. ias.ac.inbohrium.com Heterocyclic polyamides containing pyrazole rings have demonstrated improved properties such as solubility in organic solvents, high thermal stability, and enhanced mechanical strength. ias.ac.in

Thermogravimetric analysis (TGA) has shown that pyrazole-containing copolymers and homopolymers can exhibit higher thermal stability compared to their oligomeric counterparts. ias.ac.in For instance, some pyrazole-based polymers have been found to be stable up to 230-240°C. ias.ac.in The intermolecular forces and conjugation effects between the amide groups and the pyrazole rings contribute to the increased mechanical strength and thermal resilience of these polyamides. ias.ac.in

In terms of electrical properties, pyrazole-containing polymers have been investigated as proton-conducting materials. bohrium.com These materials can facilitate the transport of protons, a property that is crucial for applications in electrochemical devices such as fuel cells and batteries. bohrium.com The proton conductivity is influenced by factors such as the concentration of acidic protons and the operating temperature. bohrium.com While pyrazole-containing compounds may exhibit lower proton transfer rates compared to imidazole-based systems, their enhanced temperature stability makes them potentially advantageous for certain technological applications. bohrium.com The electrical conductivity of these polymers is also dependent on factors like the doping level and the specific polymer structure. utoronto.ca

Aggregation-Induced Emission Phenomena in Pyrazole Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissant upon aggregation. nih.gov This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorescent dyes. nih.gov Pyrazole derivatives have emerged as a class of compounds that can exhibit AIE or aggregation-induced emission enhancement (AIEE). rsc.orgrsc.orgnih.gov

The AIE/AIEE effect in pyrazole systems is often attributed to the restriction of intramolecular rotations in the aggregated state. In dilute solutions, the free rotation of peripheral groups, such as phenyl rings, can lead to non-radiative decay of the excited state, resulting in weak or no fluorescence. rsc.org However, in the aggregated state or in a poor solvent, these rotations are hindered, which blocks the non-radiative pathways and activates the radiative decay channels, leading to a significant increase in fluorescence intensity. rsc.org

This phenomenon has been observed in various pyrazole-based structures, including tripodal pyrazole derivatives. rsc.orgrsc.org These compounds are typically weakly fluorescent in a good solvent like THF, but their emission intensifies upon the addition of a poor solvent like water, which induces the formation of nanoaggregates. rsc.orgrsc.org The AIE properties of pyrazole derivatives have been harnessed for various applications, particularly in the development of fluorescent sensors. For example, AIE-active pyrazole compounds have been successfully used for the detection of nitroaromatic compounds, including the explosive picric acid, in both solution and vapor phases. rsc.orgrsc.org

The ability to design and synthesize pyrazole derivatives with AIE characteristics opens up new possibilities for their use in advanced materials, such as solid-state lighting, bio-imaging, and chemical sensing. The bright emission in the aggregated state makes them particularly suitable for applications where high sensitivity and a strong signal in a condensed phase are required.

Future Directions and Emerging Research Avenues in 4 Bromo 1 Ethyl 5 Nitro 1h Pyrazole Chemistry

Innovations in Asymmetric and Stereoselective Pyrazole (B372694) Synthesis

The field of asymmetric synthesis, which focuses on creating specific three-dimensional arrangements of atoms, offers exciting prospects for derivatives of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole. While the parent molecule is achiral, its functional groups serve as handles for introducing chirality.

Future research is likely to focus on catalytic asymmetric reactions where the pyrazole acts as a substrate. rsc.org For instance, the bromine atom at the 4-position is ripe for cross-coupling reactions. Developing chiral catalysts (either metal-based or organocatalysts) that can control the stereochemistry of these couplings would lead to novel, enantiomerically pure pyrazole derivatives. researchgate.net Such reactions could involve the asymmetric Suzuki-Miyaura or Negishi coupling to introduce chiral aryl or alkyl groups.

Another promising avenue is the asymmetric functionalization of molecules derived from the title compound. researchgate.net The nitro group, for example, could be reduced to an amine. This resulting aminopyrazole could then participate in enantioselective reactions, such as the formation of chiral amides or the use in aza-Friedel–Crafts reactions to build complex, chiral heterocyclic systems. researchgate.net The development of these stereoselective methods will be crucial for accessing pyrazole-based compounds with potential applications in pharmaceuticals and materials science where specific stereoisomers are often required. rsc.orgrsc.org

Computational Design and Prediction of Novel Pyrazole-Based Materials

Computational chemistry is becoming an indispensable tool for predicting the properties of new molecules and guiding synthetic efforts. For this compound, computational methods like Density Functional Theory (DFT) can provide deep insights into its electronic structure and reactivity, paving the way for the design of novel materials. researchgate.net

The presence of a nitro group suggests that derivatives could be explored as energetic materials. Computational studies can predict key parameters such as density, heat of formation, and detonation velocity, allowing for the in silico screening of potential candidates before any hazardous synthesis is undertaken. Furthermore, the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be calculated. researchgate.net This information is critical for designing new organic electronic materials, such as those for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The HOMO-LUMO gap indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational approach. nih.govresearchgate.net By generating a library of virtual derivatives of this compound and calculating various molecular descriptors, it is possible to build models that correlate a compound's structure with its activity. mdpi.comnih.gov This predictive modeling can accelerate the discovery of new compounds with desired properties, be it for medicinal chemistry or materials science, by prioritizing the most promising synthetic targets.

Table 1: Hypothetical Computationally Predicted Properties of Pyrazole Derivatives

This interactive table presents a hypothetical set of data that could be generated through computational analysis to guide the synthesis of new materials based on the this compound scaffold. The substitution at the 4-position (R) is varied to tune the electronic properties.

| Compound | R Group | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) | Potential Application Area |

| 1 | -Br (original) | -7.5 | -3.2 | 4.3 | Synthetic Intermediate |

| 2 | -Phenyl | -6.8 | -2.9 | 3.9 | Organic Electronics |

| 3 | -Thienyl | -6.6 | -3.1 | 3.5 | Conductive Polymer Precursor |

| 4 | -NO2 | -8.1 | -4.0 | 4.1 | Energetic Material Candidate |

| 5 | -NH2 | -5.9 | -2.5 | 3.4 | Dye Sensitizer / NLO Material |

Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from computational studies like DFT calculations.

Exploration of Unprecedented Reactivity and Reaction Pathways

The unique electronic nature of this compound, influenced by both the electron-donating ethyl group and the electron-withdrawing nitro and bromo groups, suggests that it may exhibit novel reactivity. Future research will likely uncover new reaction pathways that exploit this electronic push-pull system.

The bromine atom is a key site for functionalization. While standard cross-coupling reactions are expected, exploring more exotic transformations could yield interesting results. For example, conditions could be sought for C-H activation at the 3-position, followed by intramolecular cyclization or intermolecular coupling, leading to complex fused heterocyclic systems. The reactivity of the C-Br bond in Sonogashira coupling reactions, particularly when influenced by adjacent electron-withdrawing groups, is another area of interest. researchgate.net

The nitro group also offers a wealth of synthetic possibilities beyond simple reduction. It can direct metallation at adjacent positions or participate in radical reactions. Furthermore, the development of denitrative coupling reactions, where the nitro group acts as a leaving group, could provide a novel method for C-C or C-heteroatom bond formation at the C5 position, a transformation that is typically challenging. Investigating the interplay between the bromo and nitro groups in sequential or one-pot multi-component reactions could lead to highly efficient syntheses of polysubstituted pyrazoles. researchgate.net

Integration with Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry, the study of systems beyond the individual molecule, is a frontier where this compound could make a significant impact. ias.ac.in The molecule possesses several features that are highly attractive for crystal engineering—the design and control of crystal structures. worktribe.com

The bromine atom can act as a halogen bond donor, a highly directional non-covalent interaction that is increasingly used to construct robust supramolecular architectures. The oxygen atoms of the nitro group are potent hydrogen bond acceptors, and the pyrazole ring itself contains nitrogen atoms capable of participating in hydrogen bonding. nih.gov The aromatic pyrazole ring can also engage in π-π stacking interactions. rsc.orgnih.gov

By systematically studying how these different interactions direct the self-assembly of the molecule, researchers could create novel crystalline materials. nih.gov For example, co-crystallization of this compound with complementary hydrogen or halogen bond donors could lead to the formation of liquid crystals, porous organic frameworks, or materials with interesting non-linear optical (NLO) properties. rsc.org The ability to control the packing of molecules in the solid state is fundamental to tuning the bulk properties of a material, and this pyrazole derivative is a promising candidate for such designed self-assembly. ias.ac.inworktribe.com

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

This table outlines the key functional groups on the this compound molecule and the types of non-covalent interactions they can participate in, which are fundamental to crystal engineering.

| Functional Group | Atom(s) | Potential Interaction Type | Typical Partner in Co-crystal |

| Bromo | Br | Halogen Bonding (Donor) | Lewis bases (e.g., Pyridines, N-oxides) |

| Nitro | O | Hydrogen Bonding (Acceptor) | Hydrogen bond donors (e.g., Alcohols, Carboxylic acids) |

| Pyrazole Ring | N2 | Hydrogen Bonding (Acceptor) | Hydrogen bond donors (e.g., Amides, Phenols) |

| Pyrazole Ring | C3-H | C-H···π / C-H···O | Aromatic rings / Oxygen atoms |

| Pyrazole Ring | π-system | π-π Stacking | Other aromatic systems |

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-1-ethyl-5-nitro-1H-pyrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of substituted pyrazole precursors. For example, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride intermediates can be generated through cyclization, formylation, oxidation, and acylation steps, followed by reaction with nucleophilic reagents (e.g., ammonium thiocyanate) . Optimization involves controlling temperature (e.g., 120°C for cyclization with POCl₃) and stoichiometric ratios to minimize side products. Purity (>95%) is achieved via column chromatography or recrystallization .

Q. How is the structure of this compound validated experimentally?

Structural characterization employs:

- IR spectroscopy to identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹).

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., ethyl group protons at δ 1.2–1.4 ppm).

- Single-crystal X-ray diffraction for absolute configuration determination, with R factors <0.05 ensuring accuracy .

Q. What safety precautions are critical when handling this compound?

Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. Store in dry, ventilated areas away from oxidizers. Dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

Regioselectivity in bromination or nitration is influenced by steric and electronic factors. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., ethyl at N1) guide substitution to the 4- and 5-positions. Experimental validation via competitive reactions and HPLC monitoring resolves ambiguities .

Q. What strategies improve the compound’s bioactivity in antimicrobial studies?

Structural analogs with electron-withdrawing groups (e.g., nitro) enhance antibacterial potency. In vitro assays (MIC against S. aureus and E. coli) combined with SAR analysis reveal that the 5-nitro group increases membrane permeability. Synergistic effects with commercial antibiotics (e.g., ampicillin) are tested via checkerboard assays .

Q. How do crystallographic data resolve contradictions in reported tautomeric forms?

Conflicting tautomerism (e.g., pyrazole vs. pyrazolone) is resolved via X-ray crystallography. For example, bond length analysis (C=O vs. C–O) and hydrogen bonding patterns distinguish dominant tautomers. Comparative studies of derivatives (e.g., 4-bromo-1-phenylsulphonylpyrazole-5-carboxylic acid) clarify substituent effects on tautomeric equilibrium .

Q. What computational methods predict the compound’s physicochemical properties?

- LogP (lipophilicity): Calculated via fragment-based methods (e.g., Crippen’s approach).

- Polar surface area (PSA) : Determined using Molinspiration tools (e.g., 97.64 Ų for 4-bromo-1-phenylsulphonylpyrazole-5-carboxylic acid) to assess bioavailability .

- Docking studies : AutoDock Vina evaluates binding affinity to targets (e.g., bacterial enzymes), guiding lead optimization .

Methodological Challenges & Contradictions

Q. How can conflicting yield data in literature syntheses be reconciled?

Discrepancies arise from varying purification techniques (e.g., column chromatography vs. distillation) or solvent systems. Reproducibility requires strict control of reaction parameters (e.g., anhydrous conditions for nitration) and validation via independent replication .

Q. Why do some analogs show unexpected toxicity in cytotoxicity assays?

Off-target effects may stem from nitro group reduction to reactive intermediates (e.g., nitro radicals). Metabolic stability assays (e.g., liver microsomes) and ROS detection (DCFH-DA probe) identify toxic pathways. Structural modifications (e.g., replacing nitro with cyano) mitigate toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.